Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate
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Overview
Description
(3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate is a chiral compound belonging to the isoxazolidine family. Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This specific compound is characterized by its stereochemistry, with the (3R,5R) configuration indicating the spatial arrangement of its atoms. It is of interest in various fields due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene, which forms the isoxazolidine ring. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The starting materials, such as nitrile oxides and alkenes, are fed into the reactor, where the cycloaddition reaction occurs under controlled conditions. This method allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the isoxazolidine ring to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines or alcohols
Substitution: Various substituted isoxazolidines
Scientific Research Applications
(3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate: The enantiomer of the compound, with different stereochemistry.
Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate: Without specific stereochemistry, this compound may exhibit different biological activities and reactivity.
Other isoxazolidine derivatives: Compounds with similar structures but different substituents on the isoxazolidine ring.
Uniqueness
(3R,5R)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (3R,5R) configuration may provide distinct advantages in terms of selectivity and potency in various applications.
Properties
CAS No. |
87190-48-5 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-13-10(9-6-4-3-5-7-9)8-11(16-13)12(14)15-2/h3-7,10-11H,8H2,1-2H3/t10-,11-/m1/s1 |
InChI Key |
YNOFIABBMDYBNA-GHMZBOCLSA-N |
Isomeric SMILES |
CN1[C@H](C[C@@H](O1)C(=O)OC)C2=CC=CC=C2 |
Canonical SMILES |
CN1C(CC(O1)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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